molecular formula C24H28N2O5 B12752945 Quinapril methyl ester CAS No. 118194-43-7

Quinapril methyl ester

Cat. No.: B12752945
CAS No.: 118194-43-7
M. Wt: 424.5 g/mol
InChI Key: IMIMRLHORUXOFC-NDXORKPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinapril methyl ester is a chemical compound that serves as a precursor or intermediate in the synthesis of quinapril, a well-known angiotensin-converting enzyme inhibitor. Quinapril is used primarily for the treatment of hypertension and congestive heart failure. This compound is characterized by its molecular formula C24H28N2O5 and is known for its role in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinapril methyl ester typically involves the reaction of (S)-1-methoxy-1-oxo-4-phenylbutan-2-yl with L-alanyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This reaction is carried out under controlled conditions to ensure the correct stereochemistry and yield of the desired ester .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Quinapril methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinapril methyl ester is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a precursor in the synthesis of quinapril and its derivatives.

    Biology: Studying the effects of angiotensin-converting enzyme inhibitors on biological systems.

    Medicine: Development of new therapeutic agents for hypertension and heart failure.

    Industry: Production of pharmaceuticals and quality control testing.

Mechanism of Action

Quinapril methyl ester itself does not have a direct mechanism of action but is converted to quinapril, which inhibits the angiotensin-converting enzyme. This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, quinapril reduces blood pressure and alleviates the symptoms of heart failure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure and role as a precursor to quinapril. Its synthesis and conversion to quinapril are well-studied, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

118194-43-7

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H28N2O5/c1-16(25-20(24(30)31-2)13-12-17-8-4-3-5-9-17)22(27)26-15-19-11-7-6-10-18(19)14-21(26)23(28)29/h3-11,16,20-21,25H,12-15H2,1-2H3,(H,28,29)/t16-,20-,21-/m0/s1

InChI Key

IMIMRLHORUXOFC-NDXORKPFSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.